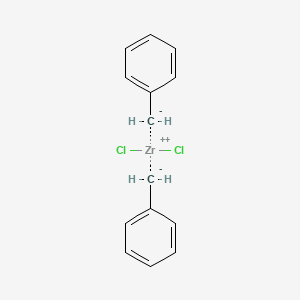

Bis-benzyl-zirconium-(IV)-dichloride

Description

Bis-benzyl-zirconium-(IV)-dichloride is an organometallic zirconium complex featuring two benzyl (C₆H₅CH₂) ligands and two chloride ligands coordinated to a central zirconium(IV) atom. These complexes are pivotal in catalysis, polymerization, and organic synthesis due to zirconium’s high oxidation state and ligand-exchange reactivity .

Properties

IUPAC Name |

dichlorozirconium(2+);methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.2ClH.Zr/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQANPYLQXTR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Zr+2]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273544 | |

| Record name | (T-4)-Dichlorobis(phenylmethyl)zirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24356-03-4 | |

| Record name | (T-4)-Dichlorobis(phenylmethyl)zirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Zirconium Dichloride Complexes

Structural and Ligand-Based Differences

Bis(cyclopentadienyl)zirconium(IV) dichloride (ZrCp₂Cl₂) :

- Structure : Square planar geometry with two cyclopentadienyl (Cp) ligands.

- Properties : High thermal stability (melting point: 245°C), insoluble in water, and soluble in organic solvents. Widely used as a polymerization catalyst for olefins .

- Applications : Produces high-molecular-weight polyethylene and polypropylene with controlled branching .

Bis(isopropylcyclopentadienyl)zirconium(IV) dichloride :

- Bis(butylcyclopentadienyl)zirconium(IV) dichloride: Structure: Butyl-substituted Cp ligands improve solubility in nonpolar solvents. Properties: Melting point of 98.7–99.4°C and superior solubility in toluene and hexane. Catalyzes the synthesis of polymers with tailored mechanical properties .

Comparison with Non-Zirconium Metallocene Dichlorides

- Vanadocene dichloride (VCp₂Cl₂): Exhibits cytotoxicity against cancer cells (e.g., testicular cancer lines Tera-2 and Ntera-2) via apoptosis induction, unlike zirconocene dichloride, which lacks significant bioactivity . Ligand modifications (e.g., dithiocyanate or diselenocyanate) enhance potency, suggesting ligand choice critically impacts metallocene bioactivity .

- Titanocene dichloride (TiCp₂Cl₂): Less catalytically active in polymerization compared to zirconium analogs but explored for anticancer applications. Lower thermal stability limits industrial use .

Key Data Table

Research Findings and Mechanistic Insights

- Catalytic Activity: Zirconium dichlorides with Cp-based ligands activate via chloride ligand displacement, enabling coordination of olefins or other substrates. Electron-donating substituents (e.g., alkyl groups on Cp) enhance catalytic turnover in polymerization .

- Lack of Bioactivity : Unlike vanadocenes, zirconium analogs show negligible cytotoxicity, likely due to zirconium’s lower redox activity and inability to generate reactive oxygen species .

- Thermal Stability : Zirconium complexes with bulky ligands (e.g., isopropylCp) exhibit reduced melting points but retain catalytic efficiency, suggesting a balance between steric effects and ligand dissociation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.